(3-Ethoxy-4,5-difluorophenyl)methanol
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Overview
Description
(3-Ethoxy-4,5-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4,5-difluorophenyl)methanol can be achieved through several methods. One common approach involves the reaction of 3-ethoxy-4,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method includes the catalytic hydrogenation of 3-ethoxy-4,5-difluorobenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-Ethoxy-4,5-difluorophenyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of (3-Ethoxy-4,5-difluorophenyl)methane.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (3-Ethoxy-4,5-difluorophenyl)formaldehyde.
Reduction: (3-Ethoxy-4,5-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Ethoxy-4,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxy-4,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The ethoxy and fluorine groups enhance its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxy-4-methoxyphenyl)methanol
- (3-Ethoxy-4,5-dichlorophenyl)methanol
- (3-Ethoxy-4,5-difluorophenyl)ethanol
Uniqueness
(3-Ethoxy-4,5-difluorophenyl)methanol is unique due to the presence of both ethoxy and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-ethoxy-4,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-4,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRIBSPLPXCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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